BenchChemオンラインストアへようこそ!

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

medicinal chemistry FLAP inhibition structure-activity relationship

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a fully synthetic, polycyclic small molecule belonging to the 1,2,5-substituted benzimidazole class. The scaffold embeds a benzimidazole core linked to a pyrrolidin-2-one ring, bearing a 4-fluorobenzyl substituent at the benzimidazole N1 and an ortho-tolyl group at the pyrrolidinone N1.

Molecular Formula C25H22FN3O
Molecular Weight 399.469
CAS No. 573974-88-6
Cat. No. B2505579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
CAS573974-88-6
Molecular FormulaC25H22FN3O
Molecular Weight399.469
Structural Identifiers
SMILESCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
InChIInChI=1S/C25H22FN3O/c1-17-6-2-4-8-22(17)28-16-19(14-24(28)30)25-27-21-7-3-5-9-23(21)29(25)15-18-10-12-20(26)13-11-18/h2-13,19H,14-16H2,1H3
InChIKeyMEFYXGXCBDLLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (CAS 573974-88-6): Core Chemical Identity for Targeted Procurement


4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a fully synthetic, polycyclic small molecule belonging to the 1,2,5-substituted benzimidazole class [1]. The scaffold embeds a benzimidazole core linked to a pyrrolidin-2-one ring, bearing a 4-fluorobenzyl substituent at the benzimidazole N1 and an ortho-tolyl group at the pyrrolidinone N1 . This specific arrangement places it within the pharmacologically privileged space of FLAP (5-lipoxygenase-activating protein) modulators and related anti-inflammatory or neuroactive chemotypes, although its definitive biological annotation remains sparse in the public domain.

4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Why Simple In-Class Analog Replacement Carries Undefined Risk


Superficially interchangeable benzimidazole-pyrrolidinone analogs exist, but three non-trivial structural divergences preclude safe drop-in substitution. First, the ortho-methyl orientation on the N-phenyl ring introduces a steric clash that can pivot the pyrrolidinone ring out of planarity relative to para- or meta-tolyl isomers, altering the spatial presentation of the benzimidazole pharmacophore . Second, the 4-fluorobenzyl group on the benzimidazole nitrogen modulates electron density and lipophilicity differently than unsubstituted benzyl, 2-fluorobenzyl, or alkyl variants, directly impacting target binding kinetics [1]. Third, in FLAP-targeted chemotypes, small substituent variations have been shown to shift IC50 values by orders of magnitude, underscoring that even isosteric replacements can produce non-linear activity cliffs [2]. Without explicit head-to-head data, assuming functional equivalence between the o-tolyl/4-fluorobenzyl substitution pattern and any close congener is scientifically unfounded.

4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Quantitative Differentiation Evidence for Informed Selection


Ortho-Methyl Steric Effect: Predicted Impact on Target Engagement Relative to Para/Meta Isomers

The ortho-tolyl substituent introduces a steric footprint absent in the para-tolyl (CAS 844464-78-4) and meta-tolyl (CAS 847177-07-5) direct isomers. In the closest FLAP-active analog series (1,2,5-substituted benzimidazoles), ortho-substitution on the pendant phenyl ring has been demonstrated to alter ligand–protein contact distances, with a measured Ki shift from 40.2 nM (para-substituted reference, BDBM167122) to >1,000 nM for certain ortho congeners [1]. Although the exact Ki of the title compound has not been publicly disclosed, the structural precedent indicates that o-tolyl geometry can dramatically modulate binding, providing a rational basis for selecting the ortho isomer when differential steric probing is desired.

medicinal chemistry FLAP inhibition structure-activity relationship

Structural Confirmation via High-Field NMR: Differentiating the 4-Fluorobenzyl Regioisomer

The 4-fluorobenzyl substitution pattern has been unambiguously assigned by 1H NMR in the closely related analog 1-(4-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (SpectraBase Compound ID: KOH86G4KMk2), which shares the same benzimidazole-N1-(4-fluorobenzyl) motif [1]. The characteristic aromatic splitting patterns (δ 7.0–7.4 ppm for the fluorophenyl unit) and diastereotopic pyrrolidinone methylene signals (δ 3.8–4.2 ppm) serve as diagnostic fingerprints. In contrast, the 2-fluorobenzyl regioisomer (CAS 883645-50-9) exhibits distinct 19F–1H coupling constants and altered aromatic chemical shifts, enabling unambiguous discrimination . The title compound's 4-fluorobenzyl geometry is therefore analytically verifiable, ensuring the correct isomer is procured.

analytical chemistry structural elucidation quality control

In-Class FLAP Modulation Potency: Baseline Expectation from the Benzimidazole-Pyrrolidinone Pharmacophore

The benzimidazole-pyrrolidin-2-one scaffold is a validated FLAP inhibitory chemotype. BRP-7, a structurally related benzimidazole derivative, inhibits 5-lipoxygenase-activating protein with an IC50 of 0.05 μM in human leukocyte assays [1]. Within Janssen's patent series (US9073876), multiple 1,2,5-substituted benzimidazoles achieve Ki values between 1 nM and 100 nM against human FLAP, with the para-substituted phenyl pyrrolidinone analog (Compound 205) registering Ki = 40.2 nM [2]. Although direct potency data for the o-tolyl/4-fluorobenzyl combination have not been published, the chemotype consistently delivers nanomolar-range FLAP engagement, establishing a credible baseline for target modulation. The o-tolyl substitution represents a deliberate steric perturbation within this validated framework.

inflammation leukotriene biosynthesis drug discovery

4-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Evidence-Rooted Application Scenarios for Scientific and Industrial Use


FLAP-Targeted Steric Tolerance Profiling in Anti-Leukotriene Drug Discovery

Use as a steric probe molecule in FLAP SAR campaigns, where the o-tolyl group serves as a deliberate ortho-methyl perturbation relative to para- and meta-tolyl comparator compounds (CAS 844464-78-4, CAS 847177-07-5). The expected shift in binding affinity maps the steric tolerance of the FLAP binding pocket, supporting rational design of selective leukotriene biosynthesis inhibitors [1].

Regiochemical Reference Standard for Fluorobenzyl Benzimidazole Isomer Identification

Deploy as an analytical reference standard to distinguish the 4-fluorobenzyl regioisomer from its 2-fluorobenzyl counterpart (CAS 883645-50-9) using 19F NMR chemical shift and 1H NMR aromatic splitting pattern analysis. This ensures accurate isomer assignment in compound library screening and quality control workflows [2].

Inflammation Model Compound for Leukotriene Pathway Investigation

Apply in in vitro leukotriene B4 formation assays using human leukocyte preparations, where the benzimidazole-pyrrolidinone scaffold has demonstrated consistent FLAP inhibition (BRP-7 IC50 = 0.05 μM). The title compound can serve as a structurally diversified comparator to probe how ortho-substitution at the pyrrolidinone N1 influences anti-inflammatory efficacy [3].

Building Block for Custom FLAP Modulator Library Synthesis

Utilize as a late-stage diversification starting material in parallel synthesis of 1,2,5-substituted benzimidazole libraries, enabled by the commercial availability of the scaffold with verified purity. The o-tolyl substitution offers a distinct pharmacophoric vector not covered by common alkyl or unsubstituted phenyl analogs [1].

Quote Request

Request a Quote for 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.